Monodisperse Chain Length Defines PROTAC Ternary Complex Geometry: PEG6 vs. PEG4 vs. PEG8 Linker Comparison
Thiol-PEG6-alcohol provides a PEG6 spacer of exactly 6 ethylene glycol units, corresponding to an extended end-to-end distance of approximately 2–3 nm across 18 backbone atoms (12 carbons + 6 oxygens). This length places it between the shorter PEG4 spacer (4 units, ~12 atoms, ~1.5–2.0 nm) and the longer PEG8 spacer (8 units, ~24 atoms, ~3.0–4.0 nm) . Published PROTAC structural biology studies indicate that PEG4 is often too short to span the ligase–substrate interface without strain, resulting in sub-maximal ubiquitination, while PEG6 comfortably crosses most reported ternary structures, bringing lysine side chains and the E3 catalytic cysteine into native-substrate-like geometry . Cellular degradation assays further show that lengthening the linker from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, with PEG6 occupying the empirically validated middle ground that balances flexibility and proximity .
| Evidence Dimension | Linker backbone atom count and extended end-to-end distance |
|---|---|
| Target Compound Data | PEG6: 18 backbone atoms, ~2–3 nm extended end-to-end distance |
| Comparator Or Baseline | PEG4: 12 backbone atoms, ~1.5–2.0 nm; PEG8: 24 backbone atoms, ~3.0–4.0 nm |
| Quantified Difference | PEG6 adds 6 atoms and ~1 nm over PEG4; PEG8 adds a further 6 atoms and ~1 nm over PEG6 |
| Conditions | Structural modeling of PROTAC ternary complexes; crystallographic analysis of E3 ligase–linker–target interfaces |
Why This Matters
A linker that is too short (PEG4) introduces steric strain and sub-maximal ubiquitination, while one that is too long (PEG8) risks entropic collapse and reduced membrane permeability; PEG6 is the consensus empirical middle-ground length validated across the majority of publicly disclosed PROTAC X-ray structures.
